Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)-
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Overview
Description
Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a phenyl group, two methyl groups, and a pyrrolidinyl group attached to the uracil ring. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)-, typically involves the functionalization of the uracil ring. Common methods include:
Lithiation: Introduction of an arylsulfanyl group into uracil by lithiation.
Nucleophilic Substitution: Introduction of an aryl sulfanyl group into uracil by nucleophilic substitution of the halogen in 6-chloropyrimidines.
Grignard Reaction: Reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the uracil ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzymes involved in nucleic acid synthesis or interact with receptors on cell surfaces to alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other uracil derivatives with different substituents, such as:
- 6-Phenylsulfanyluracil
- 6-Phenylselanyluracil
- 6-Arylmethyluracil
- 6-Benzyluracil
Uniqueness
Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- is unique due to the specific combination of substituents on the uracil ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
32150-61-1 |
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Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3,6-dimethyl-1-phenyl-5-pyrrolidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O2/c1-12-14(18-10-6-7-11-18)15(20)17(2)16(21)19(12)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI Key |
VYMMCESYBCZZER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N3CCCC3 |
Origin of Product |
United States |
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